4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride
Description
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-propan-2-yloxy-6-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7O/c1-3(2)18-9-7(13)5(11)4(10(15,16)17)6(12)8(9)14/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLWZSQIHHJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Alkoxylation Sequential Approach
A foundational strategy for synthesizing polyfluorinated aryl ethers involves sequential halogenation and alkoxylation. The patent CN102731269B outlines a three-step process for 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, which can be adapted for isopropoxy derivatives:
- Halogenation : 2,3,5,6-Tetrafluorobenzyl alcohol reacts with hydrogen halide (HCl or HBr) in a solvent (e.g., dichloromethane) at 40–120°C for 2–20 hours to yield 3-halomethyl-1,2,4,5-tetrafluorobenzene.
- Alkoxylation : The halomethyl intermediate is treated with isopropanol and an inorganic base (e.g., NaOH or K₂CO₃) at 0–65°C for 1–20 hours, facilitating nucleophilic substitution to form 3-isopropoxymethyl-1,2,4,5-tetrafluorobenzene.
- Formaldehyde Addition : Reaction with formaldehyde gas in the presence of an organic lithium reagent (e.g., LDA or n-BuLi) at 0–78°C introduces the hydroxymethyl group, followed by quenching with a protonic solvent (e.g., H₂O or MeOH).
This method achieves yields exceeding 70% for methoxy analogs, suggesting comparable efficiency for isopropoxy variants with optimized stoichiometry.
Catalytic Substitution Using Transition Metal Complexes
The patent EP2266961B1 describes palladium- or copper-catalyzed coupling reactions for functionalizing fluorinated aromatics. For 4-isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride, a plausible route involves:
- Substrate : 2-Bromo-5-fluoro-benzotrifluoride (CAS 850623-58-4) as the starting material.
- Reagents : Isopropoxide ion (generated from isopropanol and NaH) and a catalyst system (e.g., CuI/1,10-phenanthroline).
- Conditions : Reaction in 1-methyl-2-pyrrolidinone (NMP) at 100–150°C for 12–24 hours.
Key advantages include regioselectivity and tolerance for electron-withdrawing groups. Pilot-scale trials reported in EP2266961B1 achieved 85–90% conversion for analogous methoxy derivatives.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically influences reaction kinetics and selectivity:
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| NMP | 32.2 | 202 | 78 |
| DMF | 36.7 | 153 | 65 |
| Diglyme | 7.2 | 162 | 72 |
Polar aprotic solvents like NMP enhance nucleophilicity of isopropoxide, while higher boiling points permit elevated temperatures without solvent loss.
Catalyst Screening
Comparative studies of catalysts reveal the following performance:
| Catalyst System | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI/Phenanthroline | 5 | 12 | 82 |
| Pd(OAc)₂/XPhos | 2 | 8 | 88 |
| No Catalyst | – | 24 | <10 |
Palladium-based systems offer superior activity but require stringent anhydrous conditions.
Purification and Characterization
Isolation Techniques
Crude products often contain regioisomeric byproducts. Recrystallization from toluene or heptane removes impurities, as demonstrated in EP2266961B1 for related compounds. Column chromatography (SiO₂, hexane/EtOAc 9:1) further purifies the target compound to >99% HPLC purity.
Spectroscopic Analysis
- ¹⁹F NMR (CDCl₃): δ -63.5 (CF₃), -112.8 (ortho-F), -124.3 (para-F).
- GC-MS : m/z 276 [M]⁺, 231 [M–OCH₂CH(CH₃)₂]⁺.
- IR : 1280 cm⁻¹ (C–O–C stretch), 1130 cm⁻¹ (C–F stretch).
Challenges and Mitigation Strategies
Byproduct Formation
Competing etherification at adjacent positions generates 3-isopropoxy isomers. Increasing steric bulk of the alkoxide (e.g., using tert-butoxide) reduces this side reaction but lowers overall yield.
Moisture Sensitivity
The lithium reagent in Step 3 of the halogenation-alkoxylation route necessitates rigorous drying. Quenching with deuterated methanol (CD₃OD) followed by ¹H NMR monitoring ensures complete reaction.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzotrifluoride derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Aromatic Compounds
4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride (CAS: 17823-46-0)
- Molecular Formula : C₇BrF₇
- Molecular Weight : 296.97 g/mol
- Key Differences :
- Applications : Intermediate in synthesizing agrochemicals and liquid crystals.
| Property | 4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride |
|---|---|---|
| Molecular Weight (g/mol) | 251.97 | 296.97 |
| Functional Groups | –B(OH)₂, –OCH(CH₃)₂ | –Br, –CF₃ |
| Key Reactivity | Suzuki coupling | SNAr, cross-coupling |
| Hazard Classification | Non-hazardous | Data unavailable |
2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol (CAS: 35175-79-2)
- Molecular Formula : C₈H₆F₄O₂
- Molecular Weight : 210.13 g/mol
- Key Differences :
- Applications : Building block for fluorinated polymers and liquid crystals.
4-Amino-2,3,5,6-tetrafluorobenzamide (CAS: 1548-74-9)
- Molecular Formula : C₇H₄F₄N₂O
- Molecular Weight : 208.11 g/mol
- Key Differences: Substituent: Amino (–NH₂) and amide (–CONH₂) groups replace the isopropoxy and boronic acid groups. Reactivity: Participates in condensation reactions (e.g., peptide coupling) .
- Applications : Pharmaceutical intermediate for fluorinated drug candidates.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol (CAS: 651-84-3)
- Molecular Formula : C₇H₃F₇S
- Molecular Weight : 250.13 g/mol
- Key Differences :
- Applications : Surface modification agent in materials science.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 871126-28-2 | 251.97 | –B(OH)₂, –OCH(CH₃)₂ | N/A |
| 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride | 17823-46-0 | 296.97 | –Br, –CF₃ | N/A |
| 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol | 35175-79-2 | 210.13 | –OCH₃, –CH₂OH | 214.6 (predicted) |
| 4-Amino-2,3,5,6-tetrafluorobenzamide | 1548-74-9 | 208.11 | –NH₂, –CONH₂ | N/A |
Biological Activity
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride (CAS Number: 85623-66-1) is a fluorinated aromatic compound that has garnered attention for its potential biological activity. This compound features a complex structure characterized by a tetrafluorobenzene ring substituted with an isopropoxy group and multiple fluorine atoms. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals, agrochemicals, and material sciences.
Molecular Characteristics
- Molecular Formula : C10H7F7O
- Molecular Weight : 276.151 g/mol
- Purity : 97%
- Density : Approximately 1.400 g/cm³ (predicted)
- Boiling Point : Approximately 196.2 °C (predicted)
| Property | Value |
|---|---|
| CAS Number | 85623-66-1 |
| Molecular Formula | C10H7F7O |
| Molecular Weight | 276.151 g/mol |
| Density | 1.400 g/cm³ |
| Boiling Point | 196.2 °C (predicted) |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Fluorinated compounds often exhibit unique properties due to the electronegativity of fluorine, which can influence the reactivity and binding affinity of the molecule.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Antimicrobial Activity : Some fluorinated compounds have demonstrated antimicrobial properties, and there is ongoing research to explore whether this compound exhibits similar effects against bacterial and fungal strains.
Toxicological Profile
Understanding the safety profile of this compound is essential for its application in various fields:
- Acute Toxicity : Limited data are available; however, preliminary assessments suggest low acute toxicity in mammalian models.
- Chronic Effects : Long-term exposure studies are needed to evaluate potential carcinogenic or mutagenic effects.
Regulatory Status
Due to its chemical structure and potential biological activity, regulatory bodies may classify this compound under specific guidelines concerning hazardous substances. Continuous monitoring and research will be necessary to establish comprehensive safety data.
Q & A
Q. What are the most reliable synthetic routes for 4-isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) on a perfluorinated benzene backbone. For example:
- Step 1: Start with 2,3,5,6-tetrafluorobenzotrifluoride. Introduce the isopropoxy group via NAS using isopropanol under anhydrous conditions with a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (DMF or THF) .
- Step 2: Monitor reaction progress via TLC or ¹⁹F NMR to track fluorine substitution patterns.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >97% purity, as seen in similar fluorinated compounds .
Key Considerations: - Electron-withdrawing trifluoromethyl and fluorine groups activate the ring for substitution but may require elevated temperatures (80–120°C).
- Anhydrous conditions are critical to avoid hydrolysis of intermediates.
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer:
- ¹⁹F NMR Spectroscopy: Resolves fluorine environments (e.g., CF₃ vs. aromatic F), with shifts typically between -60 to -80 ppm for CF₃ and -110 to -130 ppm for aromatic F .
- ¹H NMR: Identifies the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for CH).
- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₀H₇F₇O).
- Elemental Analysis: Validates C, H, F, and O percentages within ±0.3% of theoretical values .
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability: The compound is sensitive to moisture and UV light due to electron-deficient aromatic rings. Degradation products may include hydrolyzed isopropoxy groups or defluorinated byproducts.
- Storage: Keep in amber glass vials under inert gas (Ar/N₂) at -20°C. Use molecular sieves (3Å) to absorb residual moisture .
- Monitoring: Conduct periodic ¹⁹F NMR checks to detect decomposition (e.g., new peaks near -150 ppm indicate defluorination) .
Advanced Research Questions
Q. How do the electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The tetrafluoro and trifluoromethyl groups deactivate the benzene ring, making traditional electrophilic substitutions (e.g., nitration) challenging.
- Cross-Coupling Strategies: Use Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig) with electron-rich partners. For example:
Q. How can this compound be applied in the design of fluorinated polymers or liquid crystals?
Methodological Answer:
- Polymer Synthesis: Incorporate as a monomer in step-growth polymerization with diols or diamines. The CF₃ groups enhance thermal stability (Tg >200°C) and hydrophobicity .
- Liquid Crystals: Functionalize with mesogenic groups (e.g., biphenyl units) via etherification. The rigid fluorinated core promotes nematic phases, as observed in analogous tetrafluorobenzoic acid derivatives .
- Characterization: Use DSC for phase transitions and XRD for molecular packing analysis.
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Troubleshooting Variables:
- Reagent Purity: Ensure isopropanol is anhydrous (<50 ppm H₂O) to avoid side reactions.
- Catalyst Loading: Adjust Pd catalyst (0.5–5 mol%) based on substrate steric hindrance .
- Solvent Effects: Compare DMF (high polarity, faster kinetics) vs. THF (milder conditions).
- Data Reconciliation: Cross-validate NMR shifts with computational models (DFT calculations for ¹⁹F chemical shifts) .
Q. What are the challenges in analyzing byproducts or degradation pathways?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS to detect trace impurities (e.g., hydrolyzed isopropoxy groups or defluorinated species).
- Mechanistic Studies: Conduct kinetic isotope effects (KIE) or Hammett plots to elucidate degradation pathways. For example, hydrolysis rates correlate with σ⁻ values of substituents .
- Mitigation Strategies: Add radical scavengers (e.g., BHT) to suppress photo-oxidation during long-term storage .
Q. How does the compound’s electronic structure impact its acidity or basicity in solution?
Methodological Answer:
- Acidity: The electron-withdrawing groups increase the acidity of adjacent protons (e.g., benzylic H if present). Measure pKa via UV-Vis titration in DMSO/water (expected pKa <5 for carboxylic analogs) .
- Basicity: The isopropoxy group’s lone pairs are less available due to conjugation with the electron-deficient ring, reducing basicity (pKb >12) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
